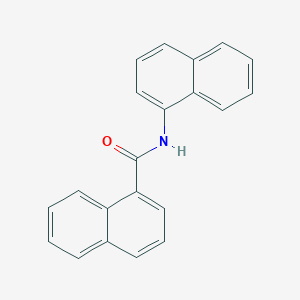

![molecular formula C24H22ClN5O2S B12015005 N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)

N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-クロロ-2-メチルフェニル)-2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、様々な科学分野で潜在的な応用を持つ複雑な有機化合物です。この化合物は、トリアゾール環、ピリジン環、スルファニル基を含むユニークな構造を特徴としており、化学、生物学、医学の研究者にとって興味深い対象となっています。

合成方法

合成経路と反応条件

N-(3-クロロ-2-メチルフェニル)-2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、複数の段階を伴います。

トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを伴う環化反応によって合成することができます。

ピリジン環の付加: ピリジン環は、求核置換反応によって導入されます。この反応では、多くの場合、ピリジン誘導体と適切な脱離基が使用されます。

スルファニル基の形成: スルファニル基は、チオール化反応によって組み込まれます。この反応では、チオールがハロゲン化前駆体と反応します。

最終的なカップリング: 最後の段階では、トリアゾール-ピリジン中間体を、適切な条件下で、3-クロロ-2-メチルフェニルアセトアミド誘導体とカップリングさせます。この反応では、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を、塩基の存在下で使用します。

工業生産方法

この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。このためには、連続フロー反応器、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの厳格な精製技術を利用する必要があるかもしれません。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

Formation of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reacts with a halogenated precursor.

Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the 3-chloro-2-methylphenyl acetamide derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にスルファニル基において酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。

還元: 還元反応は、ニトロ基(存在する場合)または分子内の他の還元可能な官能基を標的にすることができます。

置換: この化合物の芳香環は、求電子置換反応または求核置換反応に関与することができ、さらなる官能基化が可能になります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウム(KMnO₄)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。

置換: ハロゲン(Cl₂、Br₂)や求核剤(アミン、チオール)などの試薬は、酸性または塩基性条件下で置換反応を促進します。

主要な生成物

これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、スルファニル基の酸化は、スルホキシドまたはスルホンを生成する可能性がありますが、置換反応は、芳香環に様々な官能基を導入することができます。

科学的研究の応用

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立つ可能性があります。そのユニークな構造は、多様な化学修飾を可能にし、新しい材料や触媒の開発に役立ちます。

生物学

生物学的に、この化合物は、タンパク質や核酸などの生体高分子と興味深い相互作用を示す可能性があります。そのため、酵素阻害、タンパク質-リガンド相互作用、その他の生化学的プロセスの研究のための潜在的な候補になります。

医学

医学において、この化合物の構造は、潜在的な薬理学的活性を示唆しています。その生物学的標的との相互作用に応じて、抗菌性、抗がん性、または抗炎症性を調べることができるでしょう。

産業

産業において、この化合物は、ポリマー、コーティング、電子材料など、特定の性質を持つ新しい材料の開発に使用できる可能性があります。様々な化学反応を起こす能力により、産業用途において汎用性があります。

作用機序

N-(3-クロロ-2-メチルフェニル)-2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの作用機序は、その特定の用途によって異なります。生物学的文脈では、特定の酵素や受容体と相互作用し、その活性を阻害したり調節したりする可能性があります。トリアゾール環とピリジン環は、タンパク質中の金属イオンや活性部位への結合を促進する可能性があり、スルファニル基は、酸化還元反応に関与したり、標的分子と共有結合を形成したりする可能性があります。

類似化合物の比較

類似化合物

N-(3-クロロ-2-メチルフェニル)-2-{[4-(4-メトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド: エトキシ基の代わりにメトキシ基を持つ、類似の構造です。

N-(3-クロロ-2-メチルフェニル)-2-{[4-(4-エトキシフェニル)-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド: ピリジン環の位置が異なる、類似の構造です。

ユニークさ

N-(3-クロロ-2-メチルフェニル)-2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドのユニークさは、官能基と環の特定の組み合わせにあります。この組み合わせにより、明確な化学的および生物学的特性がもたらされます。

類似化合物との比較

Similar Compounds

N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure with a methoxy group instead of an ethoxy group.

N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure with the pyridine ring at a different position.

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

特性

分子式 |

C24H22ClN5O2S |

|---|---|

分子量 |

480.0 g/mol |

IUPAC名 |

N-(3-chloro-2-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C24H22ClN5O2S/c1-3-32-19-11-9-18(10-12-19)30-23(17-6-5-13-26-14-17)28-29-24(30)33-15-22(31)27-21-8-4-7-20(25)16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31) |

InChIキー |

JLKCRXYVDIFBTA-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CN=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

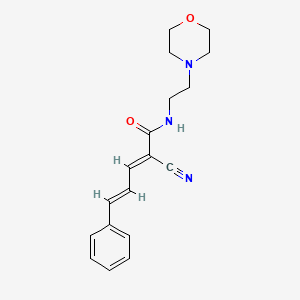

![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014923.png)

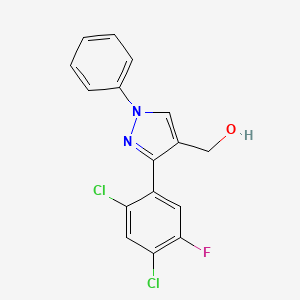

![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014925.png)

![4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B12014939.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014945.png)

![[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014958.png)

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)

![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12014980.png)